(3S)-3-(Trifluoromethoxy)pyrrolidine

Description

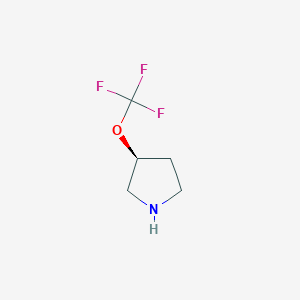

(3S)-3-(Trifluoromethoxy)pyrrolidine is a chiral pyrrolidine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₅H₈F₃NO, with a molecular weight of 155.12 g/mol . Key physicochemical properties include a predicted boiling point of 92.1°C, density of 1.25 g/cm³, and a pKa of 8.70, indicating moderate basicity . The compound is available as a hydrochloride salt (CAS: 2227199-17-7) and is utilized in pharmaceutical research, particularly as a building block for drug discovery due to the metabolic stability imparted by the trifluoromethoxy group .

Properties

Molecular Formula |

C5H8F3NO |

|---|---|

Molecular Weight |

155.12 g/mol |

IUPAC Name |

(3S)-3-(trifluoromethoxy)pyrrolidine |

InChI |

InChI=1S/C5H8F3NO/c6-5(7,8)10-4-1-2-9-3-4/h4,9H,1-3H2/t4-/m0/s1 |

InChI Key |

LMXDVHWGZYGKNK-BYPYZUCNSA-N |

Isomeric SMILES |

C1CNC[C@H]1OC(F)(F)F |

Canonical SMILES |

C1CNCC1OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Decarboxylative Cycloaddition of Trifluoroalanine Derivatives

One of the most promising approaches involves the decarboxylative [3+2] cycloaddition of trifluoroalanine derivatives with suitable aldehydes or ketones to form the pyrrolidine ring.

- Starting from trifluoroalanine or its derivatives, which contain the trifluoromethoxy substituent.

- Condensation with aldehydes or ketones forms an imine or azomethine ylide intermediate.

- Decarboxylation facilitates the formation of a reactive 1,3-dipole.

- Cycloaddition of this dipole with a dipolarophile yields the pyrrolidine ring.

A study published in ScienceDirect reports the synthesis of trifluoromethylated pyrrolidines via this pathway, emphasizing the importance of decarboxylation conditions and the choice of carbonyl compounds for optimal yields (Reference).

1,3-Dipolar Cycloaddition of Azomethine Ylides

Another advanced method involves generating azomethine ylides from suitable precursors, which then undergo cycloaddition with trifluoromethoxy-substituted alkenes or alkynes.

- Use of aziridines or imines as precursors for azomethine ylide formation.

- Thermolysis or base-promoted generation of the ylide.

- Cycloaddition with trifluoromethoxy-containing dipolarophiles.

A 2016 study demonstrates the efficiency of this method, with optimized conditions including solvent choice (toluene), temperature (around 90°C), and additives like triethylamine to enhance ylide formation and yield (Reference).

Optimization of Reaction Conditions

Specific Protocols

- Reflux in Toluene: Refluxing trifluoroalanine derivatives with aldehydes in toluene with TEA yields pyrrolidine products up to 77% with high diastereoselectivity (>20:1).

- Temperature Control: Reactions at 90°C optimize the balance between rate and selectivity.

- Additive Use: Triethylamine (TEA) significantly increases the yield by facilitating the decarboxylation step and stabilizing the ylide intermediate.

Synthesis of (3S)-3-(Trifluoromethoxy)pyrrolidine via Cycloaddition

General Synthetic Route

Preparation of Trifluoromethoxy-Substituted Precursors:

- Synthesis of trifluoromethoxy-containing aldehydes or ketones through nucleophilic substitution or electrophilic trifluoromethoxylation.

Generation of Azomethine Ylides:

- From appropriate imines or aziridines under thermal or basic conditions.

-

- The ylide reacts with trifluoromethoxy alkenes or alkynes, forming the pyrrolidine ring.

-

- Chromatography on silica gel, with yields ranging from 65% to 95%, depending on substituents and reaction conditions.

Example Data (from recent research):

| Entry | Starting Material | Solvent | Temperature | Additive | Yield (%) | Diastereoselectivity | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Trifluoromethoxy aldehyde | Toluene | 90°C | TEA | 77 | >20:1 | |

| 2 | Modified aziridine | Toluene | 110°C | TEA | 65 | High |

Summary of Key Research Findings

- Decarboxylative cycloaddition of trifluoroalanine derivatives is a robust method, with optimization of solvent, temperature, and additives critical for high yields.

- 1,3-Dipolar cycloaddition involving aziridines and trifluoromethoxy alkenes provides a versatile route, with diastereoselectivity controllable via reaction conditions.

- The choice of substituents on the starting materials influences the yield and stereoselectivity, with electron-withdrawing groups favoring higher yields.

- Purification techniques such as chromatography are essential for isolating pure this compound, with yields up to 95% reported.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Trifluoromethoxy)pyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can modify the functional groups attached to the pyrrolidine ring.

Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives with modified functional groups.

Scientific Research Applications

(3S)-3-(Trifluoromethoxy)pyrrolidine has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: The compound is investigated for its potential therapeutic properties and as a precursor in drug development.

Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S)-3-(Trifluoromethoxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Pyrrolidine Derivatives

Pyrrolidine derivatives are widely explored in medicinal chemistry for their conformational rigidity and ability to modulate pharmacokinetic properties. Below is a detailed comparison of (3S)-3-(Trifluoromethoxy)pyrrolidine with structurally related compounds.

Substituent Effects and Structural Diversity

- This compound: The -OCF₃ group is highly electronegative, enhancing lipophilicity and resistance to metabolic oxidation compared to non-fluorinated analogs.

- Synthesized via substitution and reduction with 87% yield .

- Molecular weight: 238.6 g/mol .

- (3S)-3-(2-Methylphenoxy)pyrrolidine: Aryl ether substituent (-O-C₆H₄CH₃) introduces aromatic interactions. Molecular weight: 177.24 g/mol .

- (S)-3-Fluoropyrrolidine Hydrochloride : Fluorine at the 3-position increases polarity and metabolic stability. Similarity score to the target compound: 0.86 .

- (3S)-3-(3-Methoxyphenoxy)pyrrolidine: Combines ether and methoxy groups for balanced lipophilicity. Molecular weight: 193.24 g/mol .

Physicochemical Properties

Key Differentiators

- The trifluoromethoxy group in this compound offers a unique balance of lipophilicity and metabolic stability compared to methoxy (-OCH₃) or methylphenoxy (-O-C₆H₄CH₃) substituents .

- Fluorinated analogs (e.g., (S)-3-Fluoropyrrolidine HCl) exhibit higher polarity but lower similarity scores (0.86) to the target compound, reflecting divergent electronic profiles .

Q & A

Q. How to design in vivo studies to evaluate neuropathic pain efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.